4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine
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Overview
Description
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine involves multiple steps, starting with the preparation of the individual heterocyclic components. The imidazo[1,2-b]pyridazine moiety can be synthesized through the reaction of 2-aminopyridine with various aldehydes under acidic conditions . The thiazole component is typically synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The final step involves the coupling of these heterocycles with piperidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic moieties. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Thiazole derivatives: Widely studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine is unique due to the combination of its heterocyclic components, which confer a broad range of biological activities and potential applications. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C17H19N5O2S/c1-12-8-22-15(19-12)2-3-16(20-22)24-9-13-4-6-21(7-5-13)17(23)14-10-25-11-18-14/h2-3,8,10-11,13H,4-7,9H2,1H3 |
InChI Key |
YYKWMFIWHMNVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CSC=N4 |
Origin of Product |
United States |
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